molecular formula C21H17ClO5 B3668200 8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B3668200
M. Wt: 384.8 g/mol
InChI Key: ILCWCYVCEYYSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of chromanone derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a chromanone core, which is a significant structural entity in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromanone derivatives, including 8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE, typically involves multi-step organic reactions. This method employs both homogeneous catalysts such as concentrated H₂SO₄ and Lewis acids like AlCl₃ .

Industrial Production Methods

Industrial production of chromanone derivatives often involves optimizing these synthetic routes to enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .

Properties

IUPAC Name

8-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5/c1-25-13-5-2-4-12(8-13)18(23)11-26-20-10-19-16(9-17(20)22)14-6-3-7-15(14)21(24)27-19/h2,4-5,8-10H,3,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCWCYVCEYYSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
Reactant of Route 2
8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
Reactant of Route 5
8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
Reactant of Route 6
8-CHLORO-7-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

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